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Compound of Interest

1-(1-Methyl-1H-imidazol-2-
YL )ethanone

Cat. No.: B1316916

Compound Name:

An In-depth Technical Guide to the Chemical Characterization of 1-(1-Methyl-1H-imidazol-2-
YL)ethanone

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of 1-
(1-Methyl-1H-imidazol-2-YL)ethanone (CAS No: 85692-37-1), a heterocyclic ketone of
significant interest in medicinal chemistry and synthetic organic chemistry. The imidazole
moiety is a foundational scaffold in numerous pharmaceuticals and bioactive molecules,
making its derivatives valuable building blocks for drug discovery.[1][2] This document
delineates a plausible synthetic pathway, details its core physicochemical properties, and offers
an in-depth analysis of its structural elucidation through modern spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). The protocols and data presented herein are synthesized from established
chemical principles and available technical literature to serve as an authoritative resource for
researchers, scientists, and professionals in drug development.

Synthesis and Purification

The synthesis of 2-acyl-1-methyl-1H-imidazoles is a critical process for accessing this class of
compounds. A robust and frequently employed method involves the metalation of 1-
methylimidazole followed by acylation.[3] The C2 proton of the 1-methylimidazole ring is acidic
and can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a 2-lithio
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intermediate. This nucleophilic species can then react with an appropriate acetylating agent,
such as acetyl chloride or N-acetylimidazole, to yield the target compound.

Experimental Protocol: Synthesis via Lithiation and
Acylation

This protocol describes a representative method for synthesizing 1-(1-Methyl-1H-imidazol-2-
YL)ethanone.

Step 1: Preparation of 2-Lithio-1-methyl-1H-imidazole

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and
a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

e Cool the flask to -78 °C using a dry ice/acetone bath.
e Add 1-methylimidazole (1.0 eq) to the cooled THF.

e Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via the dropping
funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.

« Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated
intermediate.

Step 2: Acylation

Dissolve acetyl chloride (1.1 eq) in anhydrous THF in a separate flask.

Slowly add the acetyl chloride solution to the vigorously stirred solution of 2-lithio-1-methyl-
1H-imidazole at -78 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for an additional 2-4 hours.

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Step 3: Workup and Purification
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride
(NH4CI).

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate
(NazS0a).

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the
crude product.

Purify the crude residue by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(1-Methyl-1H-imidazol-
2-YL)ethanone.

Synthesis Workflow
1-Methylimidazole
+ n-BuLi in THF

78 °C

(Intermediate) Acetyl Chlonde)

(Z-Lithio-l-methyl-lH-imidazolej

Acylation

(Crude Product Mixture)

Purification
Column Chromatography)

Pure 1-(1-Methyl-1H-imidazol-2-YL)ethanone
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Click to download full resolution via product page
Caption: Workflow for the synthesis of 1-(1-Methyl-1H-imidazol-2-YL)ethanone.

Physicochemical Properties

The fundamental physical and chemical properties of 1-(1-Methyl-1H-imidazol-2-YL)ethanone
are summarized below. This data is essential for handling, storage, and experimental design.

Property Value Source
CAS Number 85692-37-1 [4]
Molecular Formula CeHsN20 [4]
Molecular Weight 124.14 g/mol [4][5]
Physical Form Liquid / Solid [5]
Boiling Point 105 °C at 15 mmHg

Purity >97% [4]
Storage Store at room temperature [4]
SMILES CN1C=CN=C1C(C)=0 [4]
InChi Key IZVOHCMELOUFRA- 5]

UHFFFAOYSA-N

Spectroscopic Elucidation

The definitive structural confirmation of 1-(1-Methyl-1H-imidazol-2-YL)ethanone relies on a
combination of spectroscopic methods. Each technique provides unique and complementary
information about the molecular architecture.
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Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen
framework of an organic molecule.

3.1.1. *H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of
hydrogen atoms. For 1-(1-Methyl-1H-imidazol-2-YL)ethanone, the spectrum is expected to
show distinct signals for the imidazole ring protons and the two methyl groups.
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Expected Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)

Imidazole C4-H ~7.0-7.2 Doublet 1H

Imidazole C5-H ~6.8-7.0 Doublet 1H

N-Methyl (N-CHs) ~3.8-4.0 Singlet 3H

Acetyl Methyl (CO-

~25-2.6 Singlet 3H
CHs)

Causality: The N-methyl protons are deshielded due to the electronegativity of the adjacent
nitrogen atom, causing them to appear further downfield than the acetyl methyl protons. The
imidazole ring protons appear in the aromatic region, with their exact shifts and coupling
influenced by the electron-withdrawing acetyl group at the C2 position.

3.1.2. 83C NMR Spectroscopy

Carbon NMR reveals the different electronic environments of the carbon atoms within the

molecule.

Carbon Assignment Expected Chemical Shift (6, ppm)
Carbonyl (C=0) ~190 - 195

Imidazole C2 ~145 - 150

Imidazole C4 ~128 - 130

Imidazole C5 ~125 - 127

N-Methyl (N-CHs) ~35 - 37

Acetyl Methyl (CO-CHs) ~25-30

Causality: The carbonyl carbon is the most deshielded and appears significantly downfield
(~190-195 ppm) due to the strong electron-withdrawing effect of the double-bonded oxygen
atom. The C2 carbon of the imidazole ring, bonded to both a nitrogen and the acetyl group,
also appears far downfield.
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3.1.3. Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the
sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClIz, DMSO-ds) in a clean, dry
NMR tube.

e Spectrometer Setup: Insert the NMR tube into the spectrometer. Optimize the magnetic field
homogeneity by shimming.

o Data Acquisition: Acquire the Free Induction Decay (FID) signal using standard parameters
for 1H and 3C NMR. Typically, 8-16 scans for *H and more (e.g., 128 or more) for 13C are
sufficient.

o Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and
reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Integrate the proton signals to determine relative abundances.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

. . . Expected )
Functional Group Vibration Mode Intensity
Frequency (cm™?)

C=0 (Ketone) Stretch ~1680 Strong

C=N (Imidazole) Stretch ~1580 - 1600 Medium

C-H (sp? Imidazole) Stretch ~3100 - 3150 Medium-Weak
C-H (sp® Methyl) Stretch ~2900 - 3000 Medium

Causality: The most prominent feature in the IR spectrum is the strong, sharp absorption band
around 1680 cm~1, which is characteristic of a conjugated ketone carbonyl (C=0) stretch. This
provides unambiguous evidence for the acetyl group.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and valuable information about the
molecule's structure through analysis of its fragmentation patterns.

Analysis Expected Result

Molecular lon (M*) m/z = 124.06

High-Resolution MS (HRMS) Calculated for CeHsN20: [M+H]* = 125.0715
Key Fragmentation Loss of acetyl group (*COCHs): m/z = 81

Loss of methyl radical (*CHs): m/z = 109

Causality: Under electron impact (El) or electrospray ionization (ESI), the molecular ion will be
detected. A common and diagnostic fragmentation pathway is the cleavage of the bond
between the imidazole ring and the carbonyl carbon, resulting in the loss of an acetyl radical
(mass 43), leading to a prominent peak at m/z 81 corresponding to the 1-methyl-1H-imidazol-2-
yl cation.

Reactivity and Synthetic Potential

1-(1-Methyl-1H-imidazol-2-YL)ethanone is a versatile synthetic intermediate.

o The Ketone Moiety: The acetyl group can undergo a wide range of classical ketone
reactions, such as reduction to an alcohol, reductive amination, or serving as the
electrophilic partner in aldol and Claisen-Schmidt condensations to form chalcone-like
structures.[1]

e The Imidazole Ring: The imidazole nucleus is relatively stable but can be involved in further
functionalization or coordination with metal centers. Its presence is key to the biological
activity of many derivative compounds.[2][6][7]

» Applications: As a building block, it allows for the introduction of the 1-methyl-1H-imidazol-2-
yl moiety into larger, more complex molecules. This is particularly relevant in medicinal
chemistry for the development of novel therapeutic agents targeting a range of diseases.[3]

[7]
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Safety Profile

Based on available safety data for this compound, appropriate handling procedures are

necessary.

Hazard Information

Details

Source

Pictogram

GHSO07 (Harmful/Irritant)

Signal Word

Warning

Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye

irritation.

H335: May cause respiratory

irritation.

Precautionary Statements

P261, P280,
P305+P351+P338

Conclusion

The chemical characterization of 1-(1-Methyl-1H-imidazol-2-YL)ethanone is definitively

achieved through a synergistic application of NMR, IR, and mass spectrometry. The

spectroscopic data provides a clear and consistent portrait of its molecular structure, confirming

the connectivity of the 1-methylimidazole ring and the acetyl group. Understanding its

synthesis, physicochemical properties, and spectroscopic fingerprint is fundamental for its

effective use as a versatile intermediate in the design and synthesis of novel compounds for

pharmaceutical and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_1_4_Methyl_1H_imidazol_2_yl_ethanone_in_the_Synthesis_of_Bioactive_Molecules.pdf
https://www.longdom.org/open-access-pdfs/studies-on-imidazole-and-its-derivatives-with-particular-emphasis-on-their-chemical-biological-applications-as-bioactive-molecules-2332-0737-1000135.pdf
https://www.jstage.jst.go.jp/article/cpb1958/35/3/35_3_1058/_pdf
https://www.chemscene.com/85692-37-1.html
https://cymitquimica.com/products/10-F219548/1-1-methyl-1h-imidazol-2-ylethanone/
https://www.benchchem.com/pdf/Synthesis_of_1_4_Methyl_1H_imidazol_2_yl_ethanone_An_Application_Note_and_Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325277/
https://www.benchchem.com/product/b1316916#1-1-methyl-1h-imidazol-2-yl-ethanone-chemical-characterization
https://www.benchchem.com/product/b1316916#1-1-methyl-1h-imidazol-2-yl-ethanone-chemical-characterization
https://www.benchchem.com/product/b1316916#1-1-methyl-1h-imidazol-2-yl-ethanone-chemical-characterization
https://www.benchchem.com/product/b1316916#1-1-methyl-1h-imidazol-2-yl-ethanone-chemical-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1316916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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